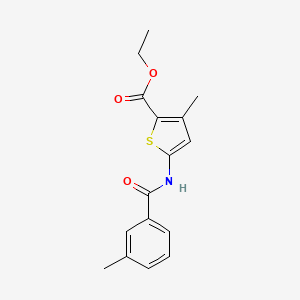

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate

Descripción general

Descripción

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a benzamido group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction between the thiophene derivative and 3-methylbenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

The amide group at position 5 is stable under mild hydrolysis conditions but can be cleaved under strong acidic (e.g., 6M HCl, 110°C) or basic (e.g., LiOH, 100°C) conditions to form 5-amino-3-methylthiophene-2-carboxylate derivatives.

Oxidation Reactions

The thiophene sulfur and methyl/benzamido substituents are susceptible to oxidation:

| Target Site | Reagents | Product | Notes |

|---|---|---|---|

| Thiophene Sulfur | mCPBA, CH₂Cl₂, 0°C | Sulfoxide or sulfone derivatives | Stoichiometry controls oxidation depth |

| Methyl Group | KMnO₄, H₂O, 80°C | Carboxylic acid at position 3 | Over-oxidation can degrade the ring |

For example, oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts the thiophene sulfur to sulfoxide (1 eq.) or sulfone (2 eq.) without affecting the ester or amide groups.

Reduction Reactions

Functional groups undergo selective reduction:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → rt | Ethanol and thiophene methanol derivative | 60–70% |

| Amide Reduction | BH₃·THF, reflux, 12 h | Benzylamine and thiophene methylamine analog | 50–55% |

Reduction of the ester group prioritizes the carbonyl, while amide reduction requires stronger agents like borane-THF.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, directed by substituents:

| Reagent | Position | Product | Directing Effects |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | Nitro derivative at position 4 | Methyl and ester groups are meta-directing |

| Br₂/FeBr₃ | C-4 | Bromo derivative at position 4 | Amide group is weakly deactivating |

The 3-methylbenzamido group at position 5 exerts a steric and electronic influence, favoring substitution at position 4.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at position 5 | Modular synthesis of extended π-systems |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl amides | Drug discovery intermediates |

These reactions are facilitated by the electron-withdrawing ester and amide groups, which activate the ring toward cross-coupling.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| PCl₅, POCl₃ | 110°C, 4 h | Thieno[3,2-d]pyrimidin-4-one | Intramolecular cyclization |

| NH₂NH₂·H₂O | EtOH, reflux | Thiophene-fused triazole | Hydrazine-mediated ring closure |

Cyclization is driven by the proximity of reactive groups, such as the ester and amide.

Biological Activity and Mechanistic Insights

While not a reaction, the compound’s interactions with biological targets highlight its reactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitotic processes. Specifically, it was observed to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through competitive inhibition of proteins involved in mitotic spindle formation, such as HSET (KIFC1) .

Antimicrobial Properties : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Organic Synthesis

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, makes it a versatile intermediate in organic synthesis .

Materials Science

The compound is being explored for its potential applications in developing organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for incorporation into devices that utilize organic materials for electronic functions .

Case Study 1: Anticancer Activity

In a notable study, this compound was tested against various cancer cell lines, demonstrating micromolar inhibition through the induction of apoptosis. The study provided insights into its mechanism involving competitive inhibition with key proteins necessary for mitotic spindle formation .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial efficacy of this compound against common bacterial strains. Results showed significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved would vary based on the specific biological target and the nature of the interaction .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate

- Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate

Uniqueness

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the benzamido group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

Ethyl 3-methyl-5-(3-methylbenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an ethyl ester and a benzamido group, which contributes to its biological properties. The synthesis typically involves:

- Formation of the Thiophene Ring : Synthesized via the Gewald reaction, which combines a ketone, α-cyanoester, and sulfur.

- Benzamido Group Introduction : Achieved through amide coupling with 3-methylbenzoic acid using EDCI and HOBt as coupling agents.

- Esterification : Finalized by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzamido group can form hydrogen bonds with active sites on proteins, while the thiophene ring participates in π-π stacking interactions. These interactions can modulate protein activity, leading to various therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

- Anti-inflammatory Activity : It has been evaluated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Studies suggest effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations show that it may induce apoptosis in cancer cells by disrupting cellular pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the compound's structure affect its biological activity. For example:

- Substituting different groups on the thiophene or benzamido moieties can significantly alter potency against specific biological targets.

- The presence of electron-withdrawing or electron-donating groups can enhance or diminish binding affinity and efficacy .

In Vitro Studies

- A study demonstrated that this compound exhibited micromolar inhibition of key enzymes involved in cancer progression. The compound's ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells was particularly noteworthy .

- Another investigation focused on its antimicrobial properties, revealing that it effectively inhibited growth in several pathogenic bacteria, supporting its potential development as an antibiotic agent .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 4-Methyl-2-(3-benzamidopropanamido)thiazole-5-carboxylate | Anticancer | Different heterocyclic core |

| Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate | Antimicrobial | Lacks benzamido group |

This table illustrates how variations in functional groups and core structures lead to distinct biological activities.

Propiedades

IUPAC Name |

ethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-11(3)9-13(21-14)17-15(18)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMZEBCKKWXORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.